molecular formula C18H24N4OS B5780322 N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea

N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No. B5780322
M. Wt: 344.5 g/mol
InChI Key: UHCFDVRCNMJLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea, also known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioureas and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea in its therapeutic activities is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and glucose metabolism.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce oxidative stress, and modulate the immune system. Additionally, N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea in lab experiments is its ability to inhibit cancer cell growth and reduce blood glucose levels in diabetic animal models. However, one limitation is the lack of information on its toxicity and safety profile.

Future Directions

Future research on N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea should focus on its toxicity and safety profile, as well as its potential use in combination with other anticancer and antidiabetic drugs. Additionally, further studies should be conducted to elucidate its mechanism of action and explore its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea has been reported using different methods, including the reaction of 3-methoxybenzyl isothiocyanate with cyclohexylamine and 1-(pyrazol-4-yl)hydrazine in the presence of a base. Another method involves the reaction of cyclohexyl isothiocyanate with 1-(3-methoxybenzyl)pyrazole-4-carbohydrazide in the presence of a base. These methods have been optimized to obtain high yields of pure N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea.

Scientific Research Applications

N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea has been studied for its potential therapeutic applications, including anticancer, antidiabetic, and antifungal activities. Studies have shown that N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce blood glucose levels in diabetic animal models and inhibit the growth of fungal strains such as Candida albicans.

properties

IUPAC Name

1-cyclohexyl-3-[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-23-17-9-5-6-14(10-17)12-22-13-16(11-19-22)21-18(24)20-15-7-3-2-4-8-15/h5-6,9-11,13,15H,2-4,7-8,12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCFDVRCNMJLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C=N2)NC(=S)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-3-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea

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